molecular formula C13H14ClNO2 B8487208 5-Chloro-1-phthalimidopentane

5-Chloro-1-phthalimidopentane

Cat. No.: B8487208
M. Wt: 251.71 g/mol
InChI Key: KPJDWMQITNQCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-phthalimidopentane is a useful research compound. Its molecular formula is C13H14ClNO2 and its molecular weight is 251.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives related to 5-Chloro-1-phthalimidopentane. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives were tested against human lung and colon cancer cells, demonstrating significant antiproliferative effects at low concentrations. The mechanisms often involve the inhibition of critical metabolic pathways necessary for cancer cell survival and growth .

Pharmacological Studies
Research has indicated that compounds like this compound can act on various biological targets, influencing cell signaling pathways and exhibiting antimicrobial properties. Studies have shown that sulfonamide derivatives, closely related to this compound, possess notable activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA.

Synthesis of Intermediates

Chemical Synthesis
this compound serves as an important intermediate in organic synthesis. Its structure allows for further modifications that can lead to the development of more complex molecules used in pharmaceuticals. For example, it can be utilized in the synthesis of various heterocyclic compounds that are essential in drug discovery .

Pesticide Development

Insect Pheromones
The compound has been explored for its application in the synthesis of insect pheromones, which are crucial for pest control strategies. Specifically, it can be used as an intermediate in the production of Z-6-heneicosen-11-one, a known sex pheromone for the Douglas-fir tussock moth. This application highlights its potential role in environmentally friendly pest management practices by utilizing pheromones to disrupt mating patterns .

Data Summary Table

Application TypeDescriptionNotable Findings
Anticancer Activity Inhibits proliferation of cancer cellsSignificant effects observed in lung and colon cancer cells
Chemical Synthesis Intermediate for synthesizing complex organic moleculesEssential for developing new pharmaceuticals
Pesticide Development Used in synthesizing insect pheromones for pest controlEffective in disrupting mating patterns of pests

Case Study 1: Anticancer Research

In a study focusing on the anticancer effects of related compounds, researchers combined a newly synthesized chalcone derivative with a standard chemotherapy drug (5-Fluorouracil). The combination therapy showed enhanced efficacy against colon cancer cells compared to individual treatments, suggesting that structural modifications can significantly improve therapeutic outcomes .

Case Study 2: Pheromone Synthesis

Another investigation centered on using this compound as a precursor for synthesizing Z-6-heneicosen-11-one. This study demonstrated the compound's utility in creating effective pest control agents through pheromone disruption strategies, offering a sustainable alternative to traditional pesticides .

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

2-(5-chloropentyl)isoindole-1,3-dione

InChI

InChI=1S/C13H14ClNO2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2

InChI Key

KPJDWMQITNQCCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 20.6 g (0.139 mole) of phthalic anhydride, 20 g (0.126 mole) of 5-chloropentylamine hydrochloride and 17.6 ml (0.126 mole) of triethylamine in 250 ml of toluene was heated to 130° C. for 4 hours. The obtained mixture was evaporated to dryness. The residue was taken up into 200 ml of water and extracted with ethyl acetate. The phases were separated and the organic phase was dried over sodium sulfate and evaporated to dryness. From the crude product, 23 g of the title product were obtained as an oil having the following characteristics:
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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